molecular formula C31H31NO7 B11082030 2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11082030
M. Wt: 529.6 g/mol
InChI Key: RLTLVEPBOCPTCH-UHFFFAOYSA-N
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Description

2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, methyl, oxo, and carboxylate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-3-yl intermediate: This step involves the condensation of appropriate starting materials under acidic or basic conditions to form the chromen-3-yl moiety.

    Quinoline ring formation: The chromen-3-yl intermediate is then subjected to cyclization reactions to form the quinoline ring system.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced quinoline compounds.

Scientific Research Applications

2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline ring structures.

    Chromen derivatives: Compounds containing the chromen moiety.

    Methoxyphenyl compounds: Molecules with methoxyphenyl groups.

Uniqueness

2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of multiple functional groups and complex structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C31H31NO7

Molecular Weight

529.6 g/mol

IUPAC Name

2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H31NO7/c1-17-8-9-26-22(12-17)30(34)23(16-39-26)28-27(31(35)38-11-10-36-3)18(2)32-24-14-20(15-25(33)29(24)28)19-6-5-7-21(13-19)37-4/h5-9,12-13,16,20,28,32H,10-11,14-15H2,1-4H3

InChI Key

RLTLVEPBOCPTCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CC(CC4=O)C5=CC(=CC=C5)OC)NC(=C3C(=O)OCCOC)C

Origin of Product

United States

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